molecular formula C21H22FN3O5S B3002259 N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide CAS No. 887463-62-9

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide

Cat. No. B3002259
CAS RN: 887463-62-9
M. Wt: 447.48
InChI Key: AJYCAWLOPXJCIO-UHFFFAOYSA-N
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Description

The compound N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide is a synthetic molecule that appears to be designed for biological activity, potentially as a pharmaceutical agent. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds that contain morpholine and fluorinated aromatic systems, which are often included in drug design for their properties such as increased stability and bioavailability .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of a fluorinated aniline with a benzoyl chloride in the presence of a solvent such as toluene at reflux temperatures . Another method includes a multi-step process starting from commercially available precursors, such as 3,4-Difluoronitrobenzene, followed by reactions like rearrangement, condensation, and nucleophilic substitution . These methods aim to achieve high yields and purity, indicating a lack of side reactions and by-products, which is crucial for the synthesis of pharmaceutical compounds.

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as single-crystal X-ray analysis, which can reveal the crystallographic space group and the positioning of molecules within the unit cell . Additionally, NMR and mass spectrometry are commonly used to confirm the chemical structures of synthesized compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include the formation of amide bonds and the introduction of morpholine and fluorinated aromatic groups . These reactions are carefully controlled to ensure the formation of the desired product without unwanted side products.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of morpholine and fluorinated aromatic groups can affect properties such as solubility, stability, and reactivity. The crystalline form of these compounds can also be studied using Hirshfeld surface analysis to understand intermolecular interactions within the crystal .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a pharmaceutical, the mechanism of action would depend on the specific biological target of the drug .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a new pharmaceutical, future research could involve preclinical and clinical trials to determine its safety and efficacy .

properties

IUPAC Name

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O5S/c22-16-2-1-3-18(12-16)25-14-17(13-20(25)26)23-21(27)15-4-6-19(7-5-15)31(28,29)24-8-10-30-11-9-24/h1-7,12,17H,8-11,13-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYCAWLOPXJCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(morpholinosulfonyl)benzamide

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